molecular formula C16H16ClNO2 B5238155 2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5238155
M. Wt: 289.75 g/mol
InChI Key: SXMJWDXQKOJIML-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a dimethylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-5-3-6-12(2)16(11)18-15(19)10-20-14-8-4-7-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJWDXQKOJIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 3-chlorophenol with 2,6-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide
  • 2-(3-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
  • 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-(3-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide is unique due to the specific positioning of the chlorophenoxy and dimethylphenyl groups, which can influence its reactivity and biological activity. The presence of the chlorine atom in the 3-position of the phenoxy ring can also affect its chemical properties and interactions with molecular targets.

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